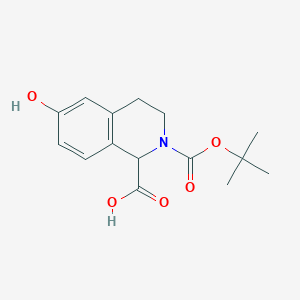

2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

描述

2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid (CAS 362492-00-0) is a tetrahydroisoquinoline (THIQ) derivative characterized by:

- Boc (tert-butoxycarbonyl) group at position 2, serving as a protective group for the amine functionality.

- Hydroxyl group at position 6, enabling hydrogen bonding and influencing solubility.

- Carboxylic acid at position 1, which can participate in salt formation or further derivatization.

Its molecular formula is C₁₅H₁₉NO₅ (MW: 293.32), with a density of 1.302 g/cm³ and a boiling point of 497.9°C . The Boc group enhances steric protection and stability during synthetic processes, as highlighted in Petasis reaction applications .

属性

IUPAC Name |

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-7-6-9-8-10(17)4-5-11(9)12(16)13(18)19/h4-5,8,12,17H,6-7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDBTPOYUDNXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623986 | |

| Record name | 2-(tert-Butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362492-00-0 | |

| Record name | 2-(tert-Butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 362492-00-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

[2 + 2 + 2] Cycloaddition with Wilkinson’s Catalyst

The tetrahydroisoquinoline scaffold can be constructed via a [2 + 2 + 2] cycloaddition reaction catalyzed by Wilkinson’s catalyst (RhCl(PPh₃)₃). This method enables the assembly of the six-membered ring system from alkynes and nitriles under mild conditions. For example, CpCo(CO)₂-mediated cycloaddition of diynes with nitriles yields tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be further functionalized. While this approach excels in stereochemical control, its applicability to 1-carboxylic acid derivatives requires additional steps for carboxyl group introduction.

Rh(III)-Catalyzed Annulation Reactions

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, facilitate the annulation of aryl hydroxamates with internal alkynes to form isoquinolone intermediates. In a representative procedure, coupling 1a (N-Boc-protected α-CF₃-α-amino ester) with phenylacetylene 2a in methanol at room temperature produces isoquinolone 3a in 70% yield. Subsequent reduction of the lactam carbonyl and Boc deprotection yield the tetrahydroisoquinoline framework. This method is notable for its functional group tolerance and room-temperature operation.

Multi-Step Synthesis via Pictet-Spengler Condensation

Core Assembly and Boc Protection

The Pictet-Spengler condensation remains a cornerstone for tetrahydroisoquinoline synthesis. Reaction of phenethylamine derivatives with aldehydes in acidic media forms the tetrahydroisoquinoline core, which is then Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like triethylamine or Cs₂CO₃. For instance, treatment of 7 with Boc₂O in DMF at 0–25°C introduces the Boc group at the 2-position with >90% efficiency.

Hydroxylation and Carboxylic Acid Formation

Selective hydroxylation at the 6-position is achieved via directed ortho-metalation (DoM) strategies. Lithiation of the Boc-protated intermediate using LDA (lithium diisopropylamide) at −78°C, followed by quenching with molecular oxygen or electrophilic oxygen sources, installs the hydroxyl group. Subsequent oxidation of a methyl ester or nitrile group at the 1-position using KMnO₄ or RuO₄ yields the carboxylic acid. For example, saponification of methyl ester 3q with 5% KOH in methanol provides the free carboxylic acid 8 in 85% yield.

Industrial-Scale Optimization

Flow Microreactor Systems

Comparative Analysis of Synthetic Routes

Critical Challenges and Solutions

Regioselectivity in Hydroxylation

Achieving exclusive hydroxylation at the 6-position requires directing groups. The Boc moiety itself acts as a transient directing group during lithiation, enabling precise C–H functionalization. Alternatives include temporary silyl ether protections, which are removed post-hydroxylation.

化学反应分析

Types of Reactions

2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: PCC, DMP

Reducing Agents: NaBH4, LiAlH4

Deprotecting Agents: TFA

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Regeneration of hydroxy derivatives

Substitution: Formation of free amine derivatives

科学研究应用

2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid has several applications in scientific research:

作用机制

The mechanism of action of 2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during synthetic transformations, while the hydroxy group can participate in hydrogen bonding and other interactions . The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of bioactive derivatives .

相似化合物的比较

6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid (CAS 91523-50-1)

- Structure : Lacks the Boc group at position 2.

- Molecular Formula: C₁₀H₁₁NO₃ (MW: 209.20).

- Key Differences :

(R)-1,2,3,4-Tetrahydro-Isoquinoline-1-Carboxylic Acid (CAS 151004-93-2)

- Structure: No Boc or hydroxyl groups; chiral center at position 1.

- Molecular Formula: C₁₀H₁₁NO₂ (MW: 177.20).

- Key Differences :

6-Hydroxy-1,2,3,4-Tetrahydro-Isoquinoline-1-Carboxylic Acid Ethyl Ester Hydrochloride (CAS 128073-50-7)

- Structure : Ethyl ester replaces the carboxylic acid; hydrochloride salt form.

- Molecular Formula: C₁₂H₁₆ClNO₃ (MW: 257.71).

- The hydrochloride salt increases solubility in polar solvents compared to the free acid .

5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride (CAS 1289646-93-0)

- Structure : Dichloro substitution at positions 5 and 7; carboxylic acid at position 5.

- Molecular Formula: C₁₀H₉Cl₂NO₂·HCl (MW: 280.55).

- Key Differences :

Comparative Data Table

生物活性

2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid (CAS No. 362492-00-0) is a synthetic compound that belongs to the isoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and as a precursor for various pharmacologically active substances. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 293.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group, which are critical for its biological activity and stability in various chemical environments .

1. Opioid Receptor Interaction

Research indicates that derivatives of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline compounds exhibit significant binding affinity to opioid receptors. Specifically, studies have shown that 6-hydroxy analogs can mimic the conformation of tyrosine in opioid ligand-receptor complexes. This structural similarity suggests potential applications in developing analgesics targeting mu and delta opioid receptors .

2. Inhibition of Enzymatic Activity

Another significant aspect of the biological activity of this compound is its ability to inhibit certain enzymes. For instance, it has been reported that isoquinoline derivatives can inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacteria. This inhibition is crucial for developing new antibacterial agents .

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of tetrahydroisoquinoline derivatives, researchers found that compounds similar to this compound showed promise as potential treatments for neurodegenerative diseases such as Parkinson's disease. The mechanism involved peripheral catechol-O-methyltransferase inhibition, which is vital for dopamine metabolism .

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial properties of isoquinoline derivatives highlighted their effectiveness against several bacterial strains. The study demonstrated that these compounds could disrupt bacterial cell wall synthesis and inhibit growth effectively .

Data Table: Summary of Biological Activities

常见问题

Q. What are the recommended methods for synthesizing 2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid, and how is purity validated?

The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the nitrogen of the tetrahydroisoquinoline scaffold, followed by hydroxylation and carboxylation steps. Purity validation relies on HPLC (≥97% purity, as per supplier data) and spectroscopic techniques (¹H/¹³C NMR, LC-MS) to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert conditions (argon or nitrogen atmosphere) at –20°C in a desiccator. The Boc group is sensitive to acidic conditions, so avoid exposure to trifluoroacetic acid (TFA) or HCl during storage. Use anhydrous solvents (e.g., DMF, DCM) for dissolution to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm regiochemistry of the hydroxyl and Boc groups (e.g., ¹H NMR δ ~1.4 ppm for Boc tert-butyl protons) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (expected [M+H]⁺ ~294 m/z for C₁₅H₁₉NO₅) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How does the Boc group influence the compound’s reactivity in peptide coupling reactions?

The Boc group enhances solubility in organic solvents and prevents unwanted side reactions at the nitrogen during amide bond formation. However, its bulkiness may sterically hinder coupling with bulky amino acids. Post-coupling, Boc deprotection requires controlled acidic conditions (e.g., TFA/DCM) to avoid degrading the hydroxyl or carboxyl moieties .

Q. What strategies optimize the synthesis yield of this compound under varying catalytic conditions?

Q. How can researchers resolve contradictions in spectral data for this compound?

- Case Study : Discrepancies in ¹³C NMR peaks for the carboxyl group (δ ~170 ppm) may arise from pH-dependent tautomerism. Use deuterated DMSO with controlled trace acid to stabilize the carboxylate form .

- Comparative Analysis : Cross-reference with analogs (e.g., 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) to isolate Boc-specific shifts .

Q. What are the implications of metal complexation studies for drug design applications?

This compound’s hydroxyl and carboxyl groups act as chelating sites for transition metals (e.g., Cu²⁺, Ni²⁺), enabling applications in metalloenzyme mimics or anticancer agents. Thermodynamic stability constants (log K) can be determined via potentiometry and UV-Vis titration, as demonstrated for similar tetrahydroisoquinoline derivatives .

Q. How do structural modifications (e.g., hydroxyl position) affect bioactivity?

Q. What computational methods predict the compound’s behavior in aqueous vs. lipid environments?

- MD Simulations : Use AMBER or GROMACS to model solvation effects on Boc group stability.

- DFT Calculations : Predict pKa of the carboxyl group (experimentally ~3.5–4.0) to guide formulation for in vivo studies .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。